Cas no 32971-25-8 ((+)-Pinoresinol diacetate)

(+)-Pinoresinol diacetate structure
Productnaam:(+)-Pinoresinol diacetate
(+)-Pinoresinol diacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-Pinoresinol diacetate
- (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate
- (+/-)-pinoresinol diacetate
- (+)(9R)-1-bromo-9,10-dihydro-9,10-ethanoanthracene
- (+)-1-bromo-9,10-dihydro-9,10-ethano-anthracene
- (+-)-1c,4c-Bis-(4-acetoxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- 9,10-Ethanoanthracene, 1-bromo-9,10-dihydro-
- D,L-Pinoresinol-diacetat
- bmse010049
- [4-[6-(4-acetoxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenyl] acetate
- Pinoresinol diacetate
- Acetic acid 4-[4-(4-acetoxy-3-methoxyphenyl) tetrahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenyl ester
- 32971-25-8
- AC1N5XIQ
- ((1S,3AR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate
- [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
- FS-9759
- HY-N0954
- NSC-35485
- NSC35485
- CHEMBL4850577
- AKOS032962141
- 2,2'-dimethoxy-4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)diphenyl 1,1'-diacetate
- CS-0016088
- 83114-70-9
- J-500063
- DA-59441
- (+)-Piresil diacetate
- [ "" ]
-
- Inchi: InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
- InChI-sleutel: KABPASQHFAUTDF-XZUXRINTSA-N
- LACHT: CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Berekende eigenschappen
- Exacte massa: 442.16276778g/mol
- Monoisotopische massa: 442.16276778g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 8
- Complexiteit: 612
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 89.5Ų
- XLogP3: 2.5
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 539.9±50.0 °C at 760 mmHg
- Vlampunt: 232.4±30.2 °C
- Dampfdruk: 0.0±1.4 mmHg at 25°C
(+)-Pinoresinol diacetate Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
(+)-Pinoresinol diacetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4793-1 mg |
Pinoresinol diacetate |
32971-25-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
A2B Chem LLC | AF56906-5mg |
Pinoresinol Diacetate |
32971-25-8 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P99950-5mg |
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate |
32971-25-8 | 5mg |
¥4000.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4793-5 mg |
Pinoresinol diacetate |
32971-25-8 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
TargetMol Chemicals | TN4793-1 mL * 10 mM (in DMSO) |
Pinoresinol diacetate |
32971-25-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN4793-1 ml * 10 mm |
Pinoresinol diacetate |
32971-25-8 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 | ||
TargetMol Chemicals | TN4793-5mg |
Pinoresinol diacetate |
32971-25-8 | 5mg |
¥ 2760 | 2024-07-19 |
(+)-Pinoresinol diacetate Gerelateerde literatuur
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
32971-25-8 ((+)-Pinoresinol diacetate) Gerelateerde producten
- 79114-77-5(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, a-acetate, (2S,3R,4R)-)
- 73354-15-1(9-O-Acetyl-4,4'-di-O-methyllariciresinol)
- 1990-77-8(Syringaresinol diacetate)
- 4263-88-1((±)-Pinoresinol)
- 1189735-08-7(1-Benzhydrylazetidin-3-amine hydrochloride)
- 1009101-70-5((1H-1,2,3-Triazol-4-yl)methanamine hydrochloride)
- 1461868-92-7((3-methoxyoxolan-3-yl)methanamine)
- 2361641-26-9(1-[7,8-Dihydro-2-(methoxymethyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]-2-propen-1-one)
- 182683-50-7(Epsilon-V1-2)
- 2383814-66-0(tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:32971-25-8)Pinoresinol diacetate

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek